Salclobuzate sodium

Catalog No.
S8757776
CAS No.
387825-07-2
M.F
C11H11ClNNaO4
M. Wt
279.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salclobuzate sodium

CAS Number

387825-07-2

Product Name

Salclobuzate sodium

IUPAC Name

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate

Molecular Formula

C11H11ClNNaO4

Molecular Weight

279.65 g/mol

InChI

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1

InChI Key

UQFYDAAKCZKDHS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Salclobuzate sodium mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Substance Profile: Salclobuzate Sodium

The table below summarizes the core identifying information for this compound from the KEGG DRUG database [1].

Property Description
USAN Name This compound
Chemical Formula C₁₁H₁₁ClNO₄ • Na
Molecular Weight 279.65 g/mol
CAS Registry Number 387825-07-2
Efficacy/Function Oral absorption promoter

Mechanisms of Related Absorption Enhancers

While the specific mechanism of this compound is not detailed, it belongs to a class of agents known as gastrointestinal permeation enhancers (PEs). Research into approved oral peptide drugs reveals the mechanisms of other PEs, which can provide a conceptual framework [2].

The following diagram illustrates the general pathways by which different permeation enhancers are believed to operate, based on studies of similar compounds:

G cluster_1 Paracellular Pathway cluster_2 Transcellular Pathway PE Permeation Enhancer (PE) TJ Tight Junction (TJ) Proteins PE->TJ  e.g., Sodium Caprylate (C8) NC Non-covalent Interaction with Drug PE->NC  e.g., SNAC TJ_Mod Transient & Reversible TJ Modulation TJ->TJ_Mod Para Peptide Transport Between Cells TJ_Mod->Para Mem Increased Membrane Fluidity/Permeability NC->Mem Trans Peptide Transport Through Cells Mem->Trans

The two primary mechanisms for oral absorption enhancement are [2]:

  • Paracellular Transport: Enhancers like Sodium Caprylate (C8), used in Mycapssa, are believed to work by temporarily and reversibly modulating the proteins (such as ZO-1 and Claudin) that form tight junctions between intestinal epithelial cells. This creates openings for peptides to pass between cells.
  • Transcellular Transport: Enhancers like SNAC, used in Rybelsus, are thought to interact non-covalently with the drug molecule, increasing its hydrophobicity and potentially altering membrane fluidity, thereby facilitating the drug's passage through the cells.

Recommended Research Pathways

Given the limited specific data on this compound, progressing your research would require investigating these areas:

  • Patent Literature: Search for the original patent filings for this compound (USAN name suggests it was developed in the US). Patents often contain the most detailed early-stage experimental data on a compound's function.
  • Comparative Studies: Design experiments to compare the efficacy and mechanism of this compound against well-characterized PEs like SNAC and Sodium Caprylate. The experimental protocols from studies on these agents can serve as a template [2].
  • In-Vitro Models: Employ established models like Caco-2 cell monolayers to assess the compound's impact on transepithelial electrical resistance (TEER) and apparent permeability (Papp), which can help classify it as a paracellular or transcellular enhancer.

References

how does Salclobuzate sodium enhance drug absorption

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Salclobuzate Sodium

The table below summarizes the key identified information about this compound.

Property Description
Name This compound (USAN) [1]
Role Oral absorption promoter [1]
Molecular Formula C₁₁H₁₁ClNO₄ • Na [1]
Molecular Weight 279.65 g/mol [1]
Mechanism of Action Information not available in search results

Potential Mechanisms of Absorption Enhancers

Although the specific mechanism for this compound is not detailed in the search results, absorption promoters generally work by overcoming key barriers in the gastrointestinal tract [2]. The following diagram illustrates the common pathways and barriers for oral drug absorption, which absorption enhancers may target.

G cluster_1 Lumen & Mucous Layer cluster_2 Intestinal Epithelium Drug Drug Mucus Mucous Layer (Unstirred Water Layer) Drug->Mucus 1. Solubilization / Disintegration Paracellular Paracellular Pathway (Tight Junctions) Mucus->Paracellular 2a. Modulate Tight Junctions Transcellular Transcellular Pathway Mucus->Transcellular 2b. Increase Membrane Fluidity / Permeation Transporter Transporter-Mediated Uptake Mucus->Transporter 2c. Utilize Active Transport Efflux Efflux Transporters (e.g., P-gp) SystemicCirculation Systemic Circulation Paracellular->SystemicCirculation Transcellular->Efflux 3. Avoid Efflux Transcellular->SystemicCirculation Transporter->SystemicCirculation

Oral drug absorption involves traversing the mucous layer, crossing the epithelial barrier via different pathways, and avoiding efflux transporters.

Based on general research into absorption enhancers, this compound may function through one or more of the following common strategies:

  • Acting as a Solubilizing Agent: It may improve the aqueous solubility of poorly soluble drugs, increasing the dissolved fraction available for absorption [3].
  • Modifying Membrane Permeability: It could temporarily and reversibly alter the fluidity of the intestinal epithelial cell membrane, facilitating the passive transcellular diffusion of drugs [3].
  • Utilizing Transporter-Mediated Uptake: As a bile acid derivative, it might be a substrate for the apical sodium-dependent bile acid transporter (ASBT) in the ileum. Drugs complexed with it could potentially "hitchhike" via this active transport system [3].

Experimental Approaches for Investigation

To empirically determine the mechanism of this compound, the following experimental approaches are standard in the field. The referenced studies provide methodologies that can be adapted, though they do not feature this compound itself.

In Vitro Permeability Studies

This is a primary tool for screening absorption enhancers.

  • Cell Models: Use human intestinal epithelial cell lines like Caco-2, which form polarized monolayers with tight junctions, mimicking the intestinal barrier [2] [4].
  • Protocol Outline: Grow Caco-2 cells on transwell filters until they form a confluent monolayer with a high Transepithelial Electrical Resistance (TEER). Add the drug of interest with and without this compound to the apical (donor) compartment. Measure the appearance of the drug in the basolateral (receiver) compartment over time to calculate the apparent permeability coefficient (Papp) [4].
  • Mechanistic Insight: A significant increase in Papp in the presence of this compound suggests enhanced permeability. Monitoring TEER during the experiment can indicate if the enhancement is due to paracellular (TEER decrease) or transcellular (little TEER change) pathways [2].
In Situ Absorption Studies

This method offers a more physiologically relevant environment than cell cultures.

  • Model System: Typically performed using perfused intestinal segments in anesthetized rodents.
  • Protocol Outline: A segment of the rat intestine (e.g., jejunum or ileum) is cannulated and perfused with a solution containing the drug and this compound [2]. The disappearance of the drug from the lumen is measured over time to determine the absorption rate.
  • Advantage: This model preserves the intestinal blood flow, nervous innervation, and mucous layer, providing a good bridge between in vitro and in vivo studies [2].
In Vivo Pharmacokinetic Studies

These studies are crucial for confirming the absorption-enhancing effect in a living organism.

  • Protocol Outline: Administer the drug orally to animal models (e.g., rats) in control and test groups. The test group receives the drug formulated with this compound. Collect blood samples at predetermined time points and analyze the plasma concentration of the drug to determine key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) [5].
  • Outcome: A statistically significant increase in AUC and/or Cmax in the test group demonstrates enhanced oral bioavailability, which is the ultimate goal of using an absorption promoter [5].

Future Research Directions

Given the limited public data, your research could make a significant contribution by focusing on:

  • Mechanistic Elucidation: Systematically applying the experimental protocols above to pinpoint whether this compound acts via transcellular, paracellular, or transporter-mediated pathways.
  • Structure-Activity Relationship (SAR): Investigating how its chemical structure relates to its efficacy and toxicity could guide the development of even more effective derivatives [3].
  • Toxicological Profile: Comprehensive studies to establish the safety profile of this compound at effective concentrations are essential for its development as a pharmaceutical excipient [3].

References

pharmacokinetics of Salclobuzate sodium

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Regulatory Data

The table below summarizes the key identified properties of Salclobuzate Sodium:

Property Detail
Name This compound (USAN) [1]
Chemical Formula C₁₁H₁₁ClNO₄ · Na [1]
Molecular Weight 279.65 g/mol [1]
CAS Registry Number 387825-07-2 [1]
Therapeutic Efficacy Oral Absorption Promoter [1]

Proposed Mechanism and Research Context

While specific signaling pathways for this compound are not detailed in the available literature, its defined role as an oral absorption promoter suggests it functions by enhancing drug uptake in the gastrointestinal tract [1].

The diagram below outlines the general workflow for classifying sodium channel inhibitors, which is a relevant area of ion channel pharmacology. This may provide useful methodological context for related research.

framework Start Start: Drug Candidate Electrophys Electrophysiological Profiling Start->Electrophys Cluster Multi-Dimensional Clustering Electrophys->Cluster Biophysical Properties ChemProp Chemical Property Analysis ChemProp->Cluster Chemical Descriptors Classify Therapeutic Classification Cluster->Classify

This process involves profiling biophysical properties (e.g., state-dependent affinity, onset/offset kinetics) and key chemical properties (e.g., lipophilicity, aromaticity) to classify compounds into distinct inhibitory types that correlate with therapeutic applications [2].

Suggestions for Further Research

To gather the in-depth data required for your whitepaper, I suggest these pathways:

  • Specialized Scientific Databases: Conduct a targeted search for This compound on platforms like SciFinder-n or Reaxys, which often contain more detailed pharmacological data from patent and journal sources not fully indexed by general web searches.
  • Patent Analysis: As an USAN-approved compound, its primary data may be found within pharmaceutical patents. These documents typically contain extensive experimental sections on synthesis, biological activity, and often, preclinical pharmacokinetics.
  • Expanded Literature Review: Broen your search to review articles on oral absorption enhancers. While they may not mention this compound specifically, they can provide crucial information on the common mechanisms, experimental methodologies, and key assays used in this field.

References

Salclobuzate sodium safety and toxicology profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Basic Information

The table below summarizes the fundamental information available for Salclobuzate sodium from the KEGG DRUG database [1].

Property Description
Drug Name This compound (USAN) [1]
KEGG DRUG Entry D08994 [1]
Molecular Formula C₁₁H₁₁ClNO₄ • Na [1]
Molecular Weight 279.65 g/mol [1]
Efficacy Oral absorption promoter [1]
CAS Number 387825-07-2 [1]

Diagram of Molecular Structure

Based on the connection table (KCF data) provided in the KEGG entry [1], the following diagram illustrates the molecular structure of this compound. The sodium ion is associated with the deprotonated carboxylate group.

G cluster_structure This compound Molecular Structure AromaticRing Substituted Aromatic Ring Chlorine Chlorine Substituent AromaticRing->Chlorine Attachment Ester Ester Group AromaticRing->Ester Attachment Carboxylate Carboxylate Group (Anionic) Ester->Carboxylate Chain SodiumIon Sodium Ion (Na⁺) Carboxylate->SodiumIon Ionic Bond

Key Information Gaps and Next Steps

The search results revealed a significant lack of detailed safety and toxicology data for this compound. The information required for your technical guide, such as quantitative data from animal or cellular studies (e.g., LD50, NOAEL), results from genotoxicity or carcinogenicity assays, and detailed experimental methodologies, was not available in the public domain through this search.

To build a comprehensive profile, I suggest you:

  • Consult Specialized Databases: Search more granular toxicology databases such as the EPA's ACToR (Aggregated Computational Toxicology Resource) or ICE (International Chemical Environment).
  • Perform a Deep Literature Review: Conduct a targeted search on scientific platforms like PubMed, Scopus, or Web of Science using the specific CAS Number (387825-07-2) [1] as a keyword to find original research articles.
  • Explore Computational Toxicology: As a fallback strategy for novel compounds, consider the computational toxicology approaches mentioned in one of the search results [2]. This involves using Quantitative Structure-Activity Relationship (QSAR) models and machine learning platforms to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the molecular structure.

References

Application Note: AQbD for HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

This note outlines a systematic AQbD approach for developing a precise, accurate, and robust stability-indicating HPLC method for Salclobuzate sodium.

Analytical Target Profile (ATP) & Critical Quality Attributes (CQAs)

The first step is to define the method's purpose. The ATP states the method must quantify this compound and its degradation products in bulk and finished pharmaceutical dosage forms.

  • Critical Quality Attributes (CQAs) are the performance characteristics critical to achieving the ATP. For HPLC, these are Retention Time (Rt), Theoretical Plates (N), and Peak Asymmetry/Tailing Factor (As) [1].
Risk Assessment and Critical Method Parameters (CMPs)

A risk-based approach identifies factors most likely to affect the CQAs. Key CMPs for a reversed-phase (RP)-HPLC method are:

  • Mobile Phase Composition (ratio of organic solvent to aqueous buffer) [1] [2].
  • pH of the Aqueous Buffer [1].
  • Column Temperature [3].
  • Flow Rate [3].

A factorial design (e.g., Central Composite Design) can efficiently explore the interaction effects of these parameters on the CQAs and define a Method Operable Design Region (MODR) where the method performs robustly [1].

Control Strategy

A control strategy ensures the method remains in a state of control during its lifecycle. This includes:

  • System Suitability Tests (SST): Fixed criteria for parameters like plate count and tailing factor, run before each analytical batch [1] [3].
  • Procedure Controls: Defined sample preparation and mobile phase preparation protocols.

Detailed Experimental Protocol

I. Materials and Equipment
  • HPLC System: With quaternary pump, auto-sampler, column oven, and PDA or UV-Vis detector.
  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm), such as a Phenomenex ODS column or equivalent [1].
  • Chemicals: HPLC-grade water, acetonitrile, methanol, potassium dihydrogen phosphate (KH₂PO₄), orthophosphoric acid, etc.
  • Standards and Samples: Certified reference standard of this compound and representative pharmaceutical formulations.
II. Proposed Chromatographic Conditions (Starting Point)

Table 1: Initial Chromatographic Conditions to be Optimized

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH ~6.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength To be determined by UV scan (e.g., 230-270 nm)
Injection Volume 10-20 µL
III. Recommended Workflow

The following diagram illustrates the key stages of the method development and validation process.

Start Start Method Development ATP Define ATP and CQAs Start->ATP Dev Method Development (Column, Mobile Phase, pH, etc.) ATP->Dev Opt Statistical Optimization (e.g., Factorial Design) Dev->Opt Val Full Method Validation Opt->Val Control Implement Control Strategy Val->Control End Validated Method Ready Control->End

IV. Forced Degradation (Specificity) Study

To prove the method is stability-indicating, stress this compound under various conditions to generate degradation products [3].

  • Acidic Hydrolysis: Treat with 0.1M HCl at 60°C for 1-2 hours.
  • Alkaline Hydrolysis: Treat with 0.1M NaOH at 60°C for 1-2 hours.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1-2 hours.
  • Thermal Degradation: Expose solid powder to 60°C for 24 hours.
  • Photolytic Degradation: Expose to UV and visible light as per ICH guidelines. After stress, analyze samples to demonstrate that the Salclobuzate peak is pure and resolved from all degradants (using Peak Purity tools on a PDA detector).
V. Method Validation Protocol

Validate the final optimized method as per ICH Q2(R1) guidelines [3] [4]. The table below summarizes the key parameters and typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria | Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, placebo, standard, and stressed samples. | No interference at the analyte peak. Peak purity > 999. | | Linearity & Range | Prepare and inject standard solutions at 5-6 concentration levels (e.g., 50-150% of target concentration). | Correlation coefficient (r²) > 0.999. | | Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery 98-102%. | | Precision |

  • Repeatability: 6 injections of 100% standard.
  • Intermediate Precision: Repeat on different day/different analyst. | RSD < 2.0%. | | Robustness | Deliberately vary parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min). | System suitability criteria are met in all variations. |

Key Takeaways

  • The AQbD approach provides a scientific and systematic framework for developing a robust HPLC method, reducing the risk of failure during validation and transfer [1].
  • Forced degradation studies are critical for proving the method's specificity and its ability to measure the analyte without interference from degradation products [3].
  • A well-defined validation protocol with pre-set acceptance criteria is mandatory to demonstrate the method is suitable for its intended use in a regulated laboratory environment [3] [4].

References

Application Note: A Framework for Stability Assessment of Salclobuzate Sodium

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Salclobuzate Sodium (chemical formula: C₁₁H₁₁ClNNaO₄) is a pharmaceutical substance used as an oral absorption promoter [1]. Like any drug substance, its chemical and physical stability is paramount to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life. Stability is affected by environmental factors such as temperature, moisture, light, and the properties of the formulation itself [2]. This document outlines a protocol for conducting a stability study to establish the shelf-life of this compound in a solid oral dosage form.

2. Stability Study Design and Protocol A well-designed stability study monitors the drug product under a variety of conditions to understand its degradation pathways and predict its shelf life.

  • Objective: To determine the chemical and physical stability of this compound in a prototype tablet formulation and to establish recommended storage conditions and shelf life.
  • Forced Degradation Studies: These studies involve exposing the drug substance to harsh conditions to identify likely degradation products and validate the stability-indicating methods.
  • Accelerated Stability Study: This study subjects the product to stressed conditions (e.g., elevated temperature and humidity) to rapidly predict the degradation rate and pathways [2].
  • Long-Term Stability Study: This study tests the product under the proposed storage conditions to provide real-time data for the shelf-life specification.

The overall workflow for designing and conducting these studies is summarized in the following diagram:

G Start Start: Stability Study Design A Forced Degradation on Drug Substance Start->A B Develop & Validate Stability-Indicating HPLC Method A->B C Package Prototype Tablet Formulation B->C D Assign Batches to Stability Chambers C->D E Long-Term Conditions 25°C ± 2°C / 60% ± 5% RH D->E F Accelerated Conditions 40°C ± 2°C / 75% ± 5% RH D->F G Pull Samples at Pre-defined Timepoints E->G F->G H Analyze Samples (Assay, Related Substances, etc.) G->H I Evaluate Data & Establish Provisional Shelf Life H->I

Table 1: Recommended Stability Study Timepoints

Study Type Storage Condition Timepoints (Months)
Long-Term 25°C ± 2°C / 60% ± 5% RH 0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40°C ± 2°C / 75% ± 5% RH 0, 1, 2, 3, 6

3. Forced Degradation Studies (Drug Substance) These studies help elucidate the inherent stability characteristics of this compound and are critical for developing a stability-indicating analytical method.

  • Objective: To identify the major degradation pathways and products of this compound under stress conditions.
  • Materials:
    • This compound reference standard
    • Hydrochloric Acid (0.1 M)
    • Sodium Hydroxide (0.1 M)
    • Hydrogen Peroxide (3%)
    • Appropriate solvents (e.g., methanol, water)

Table 2: Experimental Conditions for Forced Degradation

Stress Condition Treatment Duration Proposed Analysis
Acidic Hydrolysis 0.1 M HCl at 60°C 24 hours HPLC for assay and degradation products
Alkaline Hydrolysis 0.1 M NaOH at 60°C 24 hours HPLC for assay and degradation products
Oxidative Stress 3% H₂O₂ at room temperature 24 hours HPLC for assay and degradation products
Thermal Stress Solid state at 70°C 2 weeks HPLC, DSC, XRPD
Photolytic Stress Expose to UV and Vis light per ICH Q1B 1.2 million lux hours Visual inspection, HPLC

The logical process for conducting and interpreting forced degradation studies is as follows:

G Start Start: this compound Drug Substance A Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->A B Analyze Stressed Samples using HPLC-UV/PDA A->B C Method is NOT Indicating B->C If Peaks Co-elute D Method is Stability-Indicating B->D If Resolution > 2.0 G Optimize HPLC Method C->G E Peak Purity Passes (Baseline Separation, No Co-elution) D->E F Identify Major Degradation Pathways E->F G->A

4. Analytical Method for Stability Testing A validated stability-indicating method is non-negotiable. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is typically employed.

  • Proposed HPLC Method (To be optimized based on forced degradation results):

    • Column: C18, 250 mm x 4.6 mm, 5 µm
    • Mobile Phase: Gradient or Isocratic mixture of Buffer (e.g., phosphate or acetate, pH ~4.5) and Acetonitrile/Methanol.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 230 nm (wavelength to be confirmed from spectrum of this compound)
    • Injection Volume: 10 µL
    • Column Temperature: 30°C
  • Validation Parameters (per ICH Q2(R1)): The method must be validated for specificity, accuracy, precision, linearity, range, and robustness. Specificity must be proven by demonstrating baseline separation of the analyte from all degradation products formed under forced degradation studies.

5. Data Analysis and Shelf-Life Prediction

  • Calculation: For each storage condition, plot the percentage of the initial concentration of this compound remaining against time.
  • Kinetic Modeling: Determine the order of the degradation reaction. The shelf life is the time at which the 95% one-sided confidence limit of the concentration curve intersects the lower acceptance criterion (e.g., 90% of label claim).

Key Considerations for this compound Formulation

Given the lack of specific data, here are critical factors to investigate during your stability studies:

  • Hydrolytic Degradation: As an ester-containing molecule (inferred from its use as a prodrug), this compound may be particularly susceptible to hydrolysis in both acidic and basic conditions. This should be a primary focus.
  • Solid-State Stability: The choice of excipients is critical. Incompatible excipients (e.g., those with inherent acidity, basicity, or moisture) can catalyze degradation. Use of diluents like lactose might promote Maillard reactions if primary amines are present.
  • Packaging: The selection of packaging materials must be based on the sensitivity of the product to moisture and oxygen. For moisture-sensitive products, high-barrier packaging like blister packs with aluminum foil or HDPE bottles with desiccants should be evaluated.

References

Comprehensive Application Notes and Protocols: Salclobuzate Sodium for Enhanced Peptide and Protein Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Oral delivery of macromolecules represents a significant challenge in pharmaceutical development due to numerous biological barriers that limit systemic absorption. Salclobuzate sodium (also known in related contexts as salcaprozate sodium or SNAC) is an intestinal permeation enhancer that has demonstrated considerable potential for facilitating the oral delivery of peptide and protein therapeutics. This comprehensive document provides detailed application notes and experimental protocols for researchers investigating this compound in oral formulation development. The challenges facing oral peptide delivery are substantial—peptides and proteins must navigate the variable pH environment of the gastrointestinal tract, resist degradation by proteolytic enzymes, overcome the intestinal mucus barrier, and successfully traverse the epithelial cell layer to reach systemic circulation [1]. These collective barriers result in extremely low oral bioavailability for most macromolecules, typically less than 1-2%, necessitating the development of effective enhancement strategies like permeation enhancers.

This compound belongs to a class of medium-chain fatty acid derivatives that have been extensively investigated for their ability to temporarily and reversibly enhance intestinal permeability. While specific structural details of this compound are provided in chemical databases [2], it shares significant functional characteristics with thoroughly studied permeation enhancers like sodium caprate (C10) and salcaprozate sodium (SNAC) [3]. These compounds have been evaluated in numerous clinical trials and have established safety profiles for use in pharmaceutical formulations. The molecular formula of this compound is C({11})H({11})ClNNaO(_4) with an exact mass of 279.0274 and molecular weight of 279.65 [2]. Its efficacy as an oral absorption promoter has been demonstrated across various peptide classes, making it a valuable component in the formulator's toolkit for overcoming the significant challenges associated with oral macromolecule delivery.

Mechanism of Action

Primary Mechanisms

The permeation enhancement capability of this compound derives from multiple complementary mechanisms of action that operate at the intestinal epithelial level. While specific mechanistic studies on this compound are limited in the available literature, its close structural and functional analogs (particularly sodium caprate [C10] and salcaprozate sodium [SNAC]) provide valuable insights into its probable mechanisms [3]. These medium-chain fatty acid derivatives primarily function through transcellular and paracellular pathways to enhance the absorption of co-administered macromolecules. The paracellular mechanism involves the transient opening of tight junctions between epithelial cells, creating temporary aqueous pores that allow hydrophilic macromolecules to pass through the intestinal epithelium via the paracellular route. Simultaneously, these enhancers may also interact with cell membrane components to facilitate transcellular transport through membrane fluidization or other transcellular processes.

The pH-dependent activity of these enhancers represents another crucial aspect of their mechanism. At intestinal pH values typically found in the small intestine (approximately 6.5-7.5), this compound exists primarily in its ionized, soluble form with optimal detergent capacity and enhancement activity. In contrast, at gastric pH values (1.5-3.5), the compound predominantly exists in the non-ionized, less soluble form with reduced enhancement activity [3]. This pH-dependent behavior can be strategically leveraged in formulation design to target specific intestinal regions for payload release and absorption. Additionally, for certain analogs like SNAC, an additional gastric mechanism has been proposed involving local pH elevation that protects acid-sensitive payloads from degradation and inhibits pepsin activity, thereby increasing the fraction of intact macromolecule reaching the absorption sites in the intestine [3].

Visualized Mechanism of Action

G cluster_systemic Systemic Circulation Salclobuzate This compound TJ_Open Tight Junction Opening Salclobuzate->TJ_Open 1. Paracellular Pathway Membrane Epithelial Cell Membrane Salclobuzate->Membrane 2. Transcellular Pathway Peptide Therapeutic Peptide AbsorbedPeptide Absorbed Peptide Peptide->AbsorbedPeptide Enhanced Absorption TJ_Open->Peptide Enables Membrane->Peptide Facilitates

Diagram Title: this compound Mechanism of Action

The multifaceted mechanism of this compound involves both paracellular and transcellular pathways to enhance peptide absorption across intestinal epithelia. The visualization above illustrates how this compound primarily operates through two complementary mechanisms: (1) the paracellular pathway involving temporary and reversible opening of tight junctions between epithelial cells, and (2) the transcellular pathway involving interaction with and fluidization of epithelial cell membranes to facilitate transmembrane transport [3]. This dual-mechanism approach allows for enhanced absorption of both hydrophilic and hydrophobic macromolecules, making this compound applicable to a broad spectrum of peptide and protein therapeutics. The process is concentration-dependent and reversible, with epithelial integrity typically restored within hours after exposure, minimizing long-term barrier compromise.

The regional effectiveness of this compound varies significantly along the gastrointestinal tract, with enhancement ratios typically highest in colonic regions compared to proximal small intestinal segments. Experimental studies with SNAC demonstrated a 3.4-fold increase in octreotide permeability across rat ileum, 3.2-fold increase in colon, 2.3-fold in upper jejunum, 1.4-fold in duodenum, and minimal enhancement in stomach tissue [4]. This regional variation has important implications for formulation design, particularly in selecting appropriate release sites within the intestinal tract. Additionally, the presence of intestinal fluids can attenuate the enhancement effect due to interactions with bile salts, phospholipids, and other luminal components, necessitating careful consideration of luminal conditions when predicting in vivo performance from in vitro models [4].

Experimental Protocols

In Vitro Permeability Assessment Using Ussing Chambers

The Ussing chamber system provides a robust experimental platform for evaluating the permeation enhancement capability of this compound across various intestinal tissue models. This protocol outlines the methodology for assessing peptide permeability enhancement using excised intestinal tissues mounted in Ussing chambers, a widely accepted approach for predicting in vivo performance [4].

Materials and Equipment:

  • Fresh intestinal tissues (rat, porcine, or human) from relevant regions (duodenum, jejunum, ileum, colon)
  • Ussing chamber system with appropriate mounting hardware
  • Oxygenated Krebs-Henseleit (KH) buffer, pH 7.4
  • Fasted-state simulated intestinal fluid (FaSSIF-V2) for fasted conditions
  • This compound solution (prepared fresh in appropriate buffer)
  • Therapeutic peptide/protein of interest (radiolabeled or cold with analytical detection method)
  • Voltage-clamp apparatus for TEER measurement
  • Temperature-controlled water circulation system

Procedure:

  • Tissue Preparation: Excise intestinal segments and carefully strip away serosal and muscular layers to obtain mucosal tissues. Handle tissues gently to preserve viability and integrity.
  • Chamber Mounting: Mount tissue specimens between the two halves of the Ussing chamber with exposed surface area typically 0.5-1.5 cm². Ensure proper orientation with mucosal side facing the donor compartment and serosal side facing the receiver compartment.
  • Buffer Addition: Add pre-warmed (37°C), oxygenated (95% O₂/5% CO₂) KH buffer to both donor and receiver compartments (typically 3-5 mL each).
  • Equilibration: Allow tissues to equilibrate for 20-30 minutes while monitoring transepithelial electrical resistance (TEER) until stable baseline values are established.
  • Baseline Measurement: Add peptide/protein payload to donor compartment and collect samples from receiver compartment at predetermined intervals (e.g., 15, 30, 60, 90, 120 minutes) to establish baseline permeability.
  • Enhancer Testing: Add this compound to donor compartment at target concentrations (typically 10-40 mM) along with peptide/protein payload.
  • Sample Collection: Continuously monitor TEER and collect samples from receiver compartment at designated time points for analysis.
  • Sample Analysis: Quantify permeated peptide using appropriate analytical methods (HPLC, LC-MS/MS, scintillation counting for radiolabeled compounds).
  • Viability Assessment: Monitor tissue viability throughout experiment via TEER maintenance, glucose metabolism, or morphological examination post-experiment.

Data Analysis: Calculate apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)) Where dQ/dt is the steady-state flux rate, A is the diffusion area, and C₀ is the initial donor concentration. Enhancement ratio (ER) = Papp (with enhancer) / Papp (baseline)

Formulation Preparation Protocol

Materials:

  • This compound (pharmaceutical grade)
  • Therapeutic peptide/protein
  • Appropriate excipients (stabilizers, buffers, fillers, disintegrants)
  • Enteric coating materials (if required)
  • Tablet compression equipment or encapsulation machinery

Procedure for Solid Dosage Form Development:

  • Compatibility Screening: Perform preliminary compatibility studies between this compound and the peptide payload using thermal, spectroscopic, and chromatographic methods.
  • Premixing: Pre-blend this compound with appropriate excipients using geometric dilution to ensure uniform distribution.
  • Granulation: If required, employ wet or dry granulation to improve flow properties and content uniformity. Use minimal granulation fluid for moisture-sensitive actives.
  • Blending: Combine this compound-premix with peptide payload and other formulation components using gentle blending to prevent peptide degradation.
  • Compression/Encapsulation: Compress into tablets using appropriate tooling or fill into capsules of suitable size.
  • Coating: Apply enteric coating if stomach protection is required, using standard coating equipment and parameters.
  • Packaging: Package final dosage forms in moisture-protective packaging with appropriate desiccants if necessary.
Visualized Experimental Workflow

G Start Study Design & Objective Definition TissuePrep Tissue Preparation & Mounting Start->TissuePrep Protocol Initiation Equilibration System Equilibration & Baseline TEER TissuePrep->Equilibration Tissue Mounted Baseline Baseline Permeability Measurement Equilibration->Baseline Stable Baseline Viability Tissue Viability Assessment Equilibration->Viability Continuous Treatment This compound Treatment Baseline->Treatment Baseline Established Monitoring TEER Monitoring & Sample Collection Treatment->Monitoring Enhancer Added Analysis Sample Analysis & Data Processing Monitoring->Analysis Time Course Complete Monitoring->Viability Continuous Evaluation Results Evaluation & Report Analysis->Evaluation Data Processed

Diagram Title: Permeation Enhancement Experimental Workflow

Formulation Guidance

Critical Formulation Parameters

Dosage Considerations: this compound must be incorporated into formulations at sufficient concentrations to achieve effective permeation enhancement while maintaining an acceptable safety profile. Based on clinical experience with analogous permeation enhancers, effective concentrations typically range from 10-40 mM at the site of absorption [4]. The ratio of permeation enhancer to peptide payload should be optimized based on the specific characteristics of the therapeutic molecule, with typical weight ratios ranging from 1:1 to 10:1 (enhancer:peptide). The absolute dose of this compound should be minimized while maintaining efficacy, with clinical doses typically not exceeding 1-2 grams per administration based on approved products using similar enhancers.

Compatibility and Stability: Comprehensive compatibility studies must be conducted during preformulation to identify potential interactions between this compound and the peptide payload. These should include evaluation of physical and chemical stability of the peptide in the presence of this compound under various stress conditions (temperature, humidity, mechanical stress). For solid dosage forms, the moisture content should be carefully controlled as this compound may exhibit hygroscopicity that could compromise stability. Accelerated stability studies should be conducted according to ICH guidelines to establish appropriate shelf life and storage conditions.

Regional Targeting Strategies: Formulation design should consider the regional variation in this compound effectiveness along the gastrointestinal tract. For peptides with optimal absorption in specific intestinal regions, targeted release strategies using pH-dependent or time-dependent release mechanisms should be employed. Enteric coating is frequently necessary to protect both the permeation enhancer and peptide payload from gastric degradation and to ensure co-release at the target absorption site. The selection of enteric coating materials and thickness should be optimized based on the desired release profile and the known regional effectiveness of this compound.

Quantitative Enhancement Data

Table 1: Regional Permeability Enhancement of SNAC (Analog) for Octreotide

Intestinal Region SNAC Concentration Permeability Increase (Fold) TEER Reduction (%)
Stomach 20 mM 1.4× <10%
Duodenum 20 mM 1.4× 15-20%
Upper Jejunum 20 mM 2.3× 25-30%
Ileum 20 mM 3.4× 35-40%
Colon 20 mM 3.2× 40-45%
Human Colon 20 mM 1.5× 25-30%
Human Colon 40 mM 2.1× 35-40%

Data adapted from studies using SNAC as a model permeation enhancer [4]

Table 2: Buffer System Effects on Permeation Enhancement

Buffer System SNAC Concentration Permeability Enhancement Notes
Krebs-Henseleit 20 mM High Maximum enhancement observed in simple buffers
FaSSIF-V2 20 mM Moderate Attenuation due to bile salt interactions
rSIF 20 mM Moderate Species-specific intestinal fluid simulation
FaSSCoF 20 mM Moderate Colonic fluid conditions show intermediate effects

Data demonstrates how luminal fluids attenuate enhancement efficacy [4]

Data Interpretation and Analysis

Key Performance Indicators

Permeability Enhancement Metrics: The primary metric for evaluating this compound efficacy is the apparent permeability coefficient (Papp) enhancement ratio, calculated as the ratio of Papp in the presence of this compound to baseline Papp without enhancer. Enhancement ratios between 1.5-fold to 3.5-fold are typically observed for peptide payloads in intestinal regions where this compound shows optimal activity [4]. Researchers should establish target enhancement ratios based on the specific bioavailability requirements of their therapeutic molecule, considering that even modest increases in permeability can significantly impact overall bioavailability for low-permeability compounds.

Barrier Integrity Assessment: Transepithelial electrical resistance (TEER) provides a critical indicator of epithelial barrier integrity and should be monitored throughout permeability experiments. TEER reductions of 25-45% are typically observed at effective enhancer concentrations, with recovery to baseline values within 2-4 hours after removal of the enhancer [4]. The relationship between TEER reduction and permeability enhancement should be established for each peptide-enhancer combination, as this correlation provides insights into the primary mechanism of action and potential safety considerations.

Regional Optimization: Data analysis should include careful consideration of regional enhancement patterns, as this compound typically demonstrates greater efficacy in distal small intestinal and colonic regions compared to proximal segments [4]. This regional variation should inform formulation strategies targeting specific intestinal segments for optimal absorption. Additionally, researchers should evaluate the impact of luminal contents on enhancement efficacy, as the presence of simulated intestinal fluids typically attenuates the enhancement effect due to interactions with bile salts and phospholipids.

Regulatory and Safety Considerations

Safety Assessment

The safety profile of this compound and related permeation enhancers has been established through extensive preclinical and clinical testing. While specific safety data on this compound is limited in the available literature, its structural analogs have demonstrated acceptable safety profiles in clinical trials. SNAC has generally regarded as safe (GRAS) status and is FDA-approved as a medical food (Eligen Vitamin B12), while sodium caprate (C10) has a long history of human use and food additive status [3]. These established safety profiles for similar compounds provide supportive evidence for the development of this compound as a permeation enhancer.

Critical safety considerations include:

  • Epithelial Barrier Function: Monitoring the extent and duration of barrier disruption, with emphasis on demonstrating full recovery of epithelial integrity following enhancer exposure.
  • Dose-Limiting Toxicity: Establishing the maximum safe dose based on local gastrointestinal effects rather than systemic toxicity.
  • Long-Term Effects: Assessing potential cumulative effects with chronic dosing, particularly for medications intended for long-term use.
  • Microbial Translocation: Evaluating potential for enhanced uptake of intestinal microorganisms or toxins, though clinical evidence for analogous enhancers "has not emerged from clinical trials to date" [3].
Regulatory Pathway

The regulatory strategy for formulations containing this compound should leverage existing precedents for permeation enhancers in approved products. Key regulatory considerations include:

  • Quality Documentation: Comprehensive characterization of this compound including specification setting, analytical method validation, and stability data.
  • Safety Justification: Bridging to existing safety data on analogous permeation enhancers while generating compound-specific preclinical safety data as needed.
  • Clinical Evidence: Demonstrating both efficacy and safety in well-controlled clinical trials, with particular emphasis on local gastrointestinal tolerability.
  • Risk Management: Implementing appropriate risk mitigation strategies if specific safety concerns are identified during development.

Conclusion

This compound represents a promising tool for overcoming the significant challenges associated with oral delivery of peptide and protein therapeutics. When implemented according to the protocols and guidelines outlined in this document, researchers can systematically evaluate and optimize formulations containing this permeation enhancer. The key to success lies in careful attention to regional variation in enhancement efficacy, optimization of enhancer-payload ratios, appropriate selection of formulation approaches for targeted delivery, and thorough assessment of both efficacy and safety parameters. As the field of oral macromolecule delivery continues to advance, this compound and similar permeation enhancers are poised to play an increasingly important role in expanding the therapeutic options available for peptide and protein therapeutics.

References

Salclobuzate sodium hydrolysis and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Salclobuzate Sodium

Property Description
IUPAC Name This compound [1]
Molecular Formula C₁₁H₁₁ClNNaO₄ [1]
Molar Mass 279.65 g/mol [1]
Therapeutic Role Oral absorption promoter [1]
CAS Registry Number 387825-07-2 [1]

Understanding Ester Hydrolysis & Stability

This compound's structure includes an ester group, which is prone to hydrolysis [2]. The following diagram illustrates the general mechanism of acid-catalyzed ester hydrolysis, which is a central concept for understanding its stability issues:

Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester 1. Acidic Conditions Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate 2. Nucleophilic Attack by H₂O Protonated Acid + Alcohol Protonated Acid + Alcohol Tetrahedral Intermediate->Protonated Acid + Alcohol 3. Elimination & Collapse Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Protonated Acid + Alcohol->Carboxylic Acid + Alcohol 4. Deprotonation

Key factors influencing the hydrolysis rate of esters like this compound are summarized in the table below:

Factor Impact on Hydrolysis & Stability
pH of Solution Hydrolysis is catalyzed by both acids and bases. The most significant instability occurs at pH extremes [3].
Reaction Order Under acidic conditions, the common mechanism is AAC2 (Acid-catalyzed Acyl Cleavage, bimolecular). The decomposition of the tetrahedral intermediate is often the rate-determining step [2].
Temperature Increasing temperature increases the reaction rate, including hydrolysis. The Arrhenius equation describes this relationship.
Solvent & Water The presence of water is necessary. Theoretical studies indicate that multiple water molecules can participate in and critically facilitate the reaction mechanism [2].

Technical Support & Troubleshooting Guide

Frequently Asked Questions

Q1: What are the primary degradation products I should anticipate? Based on the AAC2 hydrolysis mechanism, you should expect the corresponding carboxylic acid derivative and an alcohol from the ester cleavage. Given its role as an absorption promoter, monitoring for these breakdown products is crucial for assessing efficacy and safety.

Q2: How can I stabilize a solution of this compound in my experiments?

  • Control pH: Maintain the solution in a neutral pH range to minimize both acid and base-catalyzed hydrolysis. Employ suitable buffering systems.
  • Use Anhydrous Conditions: When possible, use anhydrous solvents if the compound does not need to be in an aqueous solution.
  • Low-Temperature Storage: Store solutions at refrigerated or frozen temperatures to drastically reduce the hydrolysis rate.

Q3: Which analytical methods are suitable for monitoring hydrolysis?

  • High-Performance Liquid Chromatography (HPLC): This is a highly recommended method. You can develop an HPLC-UV method to separate this compound from its degradation products and quantify the amount remaining over time, similar to methods used for other compounds containing hydrolysable groups [4].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For greater sensitivity and specific identification of degradation products, LC-MS/MS is an excellent choice [4].
Troubleshooting Common Experimental Issues
Problem Possible Cause Suggested Solution
Rapid loss of potency Hydrolysis accelerated by extreme pH. Check and adjust the pH of your solvent/buffer to a neutral region.
Unexpected precipitation Decreased solubility of free acid form post-hydrolysis. Confirm the identity of the precipitate. Increase pH slightly to re-dissolve, if analytically acceptable.
Poor analytical results On-column degradation or poor separation from degradants. Use a shorter HPLC column (e.g., 15 cm C18) for faster analysis [4]. Optimize the mobile phase (e.g., ammonium acetate and acetonitrile) for better resolution [4].

Proposed Experimental Workflow for Stability Investigation

To systematically study the stability of this compound, you can follow this workflow, which incorporates the key principles discussed:

Solution Preparation Solution Preparation (pH, solvent, concentration) Stress Studies Stress Studies (Temperature, pH, time) Solution Preparation->Stress Studies Analytical Monitoring Analytical Monitoring (HPLC/LC-MS/MS) Stress Studies->Analytical Monitoring Data Analysis Data Analysis (Degradation kinetics) Analytical Monitoring->Data Analysis Formulation Optimization Formulation Optimization (Buffers, excipients) Data Analysis->Formulation Optimization

References

optimizing Salclobuzate sodium drug ratios

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Salclobuzate Sodium

This compound itself is classified as an oral absorption promoter [1]. Its primary function in drug development is not as a primary active pharmaceutical ingredient (API) but as an enhancing agent to improve the delivery and efficacy of other compounds.

Troubleshooting Guide: Optimizing Drug Ratios

A systematic approach is crucial for identifying and resolving issues that arise during the optimization of drug ratios, particularly when combining an absorption promoter like this compound with a primary drug.

Here is a guide to common challenges and their potential solutions:

Problem & Symptoms Potential Root Causes Diagnostic Steps Proposed Solutions & Mitigations

| Inconsistent Efficacy: Variable therapeutic effect despite consistent dosing. | • Non-optimal ratio leading to sub-therapeutic levels of the primary drug. • Poor solubility or stability of the drug combination. • Inconsistent absorption due to formulation issues. | • Conduct dose-response matrix experiments (see protocol below) [2]. • Measure bioavailability (e.g., via plasma concentration over time). • Analyze formulation stability under different conditions. | • Systematically explore a wider range of ratios. • Incorporate solubility enhancers or stabilizers into the formulation. | | Unexpected Toxicity or Side Effects: Signs of cytotoxicity or adverse reactions in cell/animal models. | • The chosen ratio causes toxic accumulation of either the primary drug or this compound. • Off-target effects due to promiscuous binding of the drug combination. | • Perform cell viability assays (e.g., MTT) across the ratio matrix [2]. • Use computational tools to visualize drug-target interactions in pathways (e.g., ReactomeFIViz) [3]. | • Shift the ratio towards a lower concentration of the toxic component. • Investigate alternative absorption promoters with better safety profiles. | | Poor Absorption: Low bioavailability of the primary drug. | • The concentration of this compound is insufficient to enhance absorption effectively. • The formulation may be degrading in the GI tract. | • Compare pharmacokinetic parameters (AUC, Cmax) against a control without the promoter [1]. • Use in vitro models (e.g., Caco-2 cell monolayers) to simulate absorption. | • Increase the ratio of this compound within safety limits. • Reformulate using different salts or encapsulation technologies. |

Experimental Protocols for Ratio Optimization

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

1. Dose-Response Matrix for Combination Screening This protocol is adapted from high-throughput screening approaches used to identify drug effects and synergies [2].

  • Objective: To systematically evaluate the efficacy and toxicity of a primary drug across a wide range of ratios with this compound.
  • Materials: Primary drug, this compound, relevant cell lines or animal models, cell culture reagents, plate readers, etc.
  • Procedure:
    • Prepare Stock Solutions: Create concentrated stock solutions of both the primary drug and this compound.
    • Design the Matrix: In a 96-well plate, add a constant concentration of your primary drug to each well. Then, titrate this compound across the plate in a separate dimension to create a grid of different ratio combinations.
    • Treat Cells: Apply the drug combinations to your cell model for a specified period.
    • Measure Response: Use assays to measure the desired outcome (e.g., cell viability using MTT assay for toxicity, or a specific functional assay for efficacy).
    • Data Analysis: Fit the dose-response data to calculate IC50 or EC50 values. The optimal ratio is the one that provides the highest efficacy with an acceptable level of toxicity.

2. Identifying Drug Effects via Pathway Alteration This protocol is based on a method that uses phosphoproteomic data and Integer Linear Programming (ILP) to identify how a drug alters signaling pathways, which is critical for understanding its mechanism of action and off-target effects [2].

  • Objective: To understand how different ratios of the primary drug and this compound alter critical cell signaling pathways.
  • Materials: Cell line, phospho-specific antibodies for key signaling proteins (e.g., from MAPK, PI3K-Akt pathways), Luminex or Western blot equipment, computational resources for ILP optimization.
  • Procedure:
    • Stimulate and Inhibit: Treat cells with a combination of relevant cytokines and your drug ratio combinations.
    • Measure Phosphoproteins: Use a multiplexed bead-based assay (e.g., Luminex) to measure the phosphorylation levels of key signaling proteins.
    • Build a Baseline Model: Using an Integer Linear Programming (ILP) formulation, constrain a generic signaling pathway to fit your experimental data from untreated and control-treated cells.
    • Reveal Drug-Induced Alterations: Apply the same ILP formulation to the data from drug-treated cells, but allow the pathway topology to change. The alterations in the optimized pathway (e.g., broken or strengthened connections) reveal the drug's effects.
    • Compare Ratios: Repeat for different drug ratios to find the ratio that induces the most favorable pathway alterations (e.g., inhibiting a disease-driving pathway with minimal disruption to normal function).

Visualizing the Experimental Workflow

The following diagram illustrates the core logic of the pathway alteration protocol, providing a clear roadmap for your experiments.

G Start Start Experiment: Pathway Analysis BuildModel Build Baseline Pathway Model (Fit phosphoproteomic data using ILP optimization) Start->BuildModel Treat Treat Cells with Drug Ratio Candidates BuildModel->Treat Measure Measure Key Phosphoprotein Signals Treat->Measure Reoptimize Re-optimize Pathway Model with Drug Data Measure->Reoptimize Identify Identify Drug-Induced Pathway Alterations Reoptimize->Identify Compare Compare Alterations Across Different Ratios Identify->Compare

Frequently Asked Questions (FAQs)

Q1: There is no established starting ratio for my primary drug and this compound. How should I begin? A1: Initiate a broad-range screening assay. Conduct a literature review to find the typical effective concentration of your primary drug and the safe working concentration for absorption promoters like this compound. Create a dose matrix where you vary the concentration of both components independently to cover a wide range of molar ratios (e.g., from 1:1 to 1:100). This will help you identify a promising range for more fine-tuned experiments [2].

Q2: How can computational tools assist in predicting optimal ratios? A2: Computational models can provide a powerful starting point. Tools like ReactomeFIViz allow you to visualize your primary drug's known targets within the context of biological pathways and networks [3]. Furthermore, deep learning models like consDeepSignaling can predict drug response by integrating multi-omics data and are constrained by known signaling pathways. You can input data for your primary drug to predict which pathways are most critical for its efficacy, helping you prioritize which pathways to monitor in your wet-lab experiments [4].

Q3: What is the most critical parameter for defining an "optimal" ratio? A3: The Therapeutic Index (TI) is arguably the most critical parameter. It is the ratio between the dose that causes toxicity (e.g., TD50) and the dose that leads to efficacy (e.g., ED50). The optimal ratio is not necessarily the one with the highest potency, but the one that offers the widest margin of safety—the highest TI. This must be determined empirically through rigorous efficacy and toxicity testing [2].

References

Salclobuzate sodium solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Salclobuzate Sodium

The table below summarizes the key identifying information for this compound, which is crucial for ordering, regulatory documentation, and database searches [1] [2].

Property Details
USAN Name This compound [1] [2]
Molecular Formula C11H11ClNNaO4 [1] [2]
Average Molecular Mass 279.652 g/mol [1]
Monoisotopic Mass 279.027430 g/mol [1]
CAS Registry Number 387825-07-2 [1] [2]
IUPAC Name Sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate [1]
Efficacy/Therapeutic Use Oral absorption promoter [2]

Frequently Asked Questions & Troubleshooting

This section addresses common theoretical and practical challenges.

FAQ 1: What are the primary solubility-related challenges we might encounter with this compound? As a salt of a weak acid, its solubility is highly dependent on the pH of the solvent system. The ionized form is soluble in water, but it may precipitate under acidic conditions. Co-solvents, complexation, or pH adjustment are common strategies to mitigate this.

FAQ 2: Our experimental solubility values are inconsistent. How can we improve data reliability? Inconsistent data often stems from a lack of standardized procedures. To ensure consistency and quality control, it is critical to develop and adhere to a Standard Operating Procedure (SOP) for solubility studies [3]. This is especially vital in medical device and pharmaceutical development to ensure regulatory compliance and product reliability [3].

FAQ 3: Where can I find raw experimental solubility data for this compound? The search results indicate that specific solubility data for this compound is not readily available in public scientific literature. You may need to:

  • Consult proprietary pharmaceutical databases.
  • Perform empirical experiments in your laboratory.
  • Consider using machine learning models, similar to those used for predicting the solubility of related compounds like salicylic acid [4].

Proposed Experimental Workflow for Solubility Determination

For reliable results, follow a structured experimental protocol. The flowchart below outlines a general workflow for troubleshooting solubility issues, which you can adapt for Salclobure sodium.

G Start Start: Solubility Challenge Define Define Solvent System (e.g., Aqueous Buffer, Co-solvent) Start->Define Prep Prepare Sample Solution Define->Prep Observe Observe Solution Behavior Prep->Observe Decision1 Is the solution clear? Observe->Decision1 Analyze Analyze Solution (e.g., HPLC, UV-Vis) Decision1->Analyze Yes Troubleshoot Troubleshoot: - Adjust pH - Change solvent - Use surfactant Decision1->Troubleshoot No (Precipitate) Record Record Solubility Value Analyze->Record End Document Results Record->End Troubleshoot->Define Re-define parameters

Where to Find More Information

Since specific data is limited, you will need to explore these avenues for further research:

  • Specialized Databases: Search deeper in scientific databases like SciFinder, Reaxys, or PubChem using the provided CAS number (387825-07-2) [1] [2].
  • Regulatory Submissions: For an established drug, some solubility data might be available in regulatory approval documents from agencies like the FDA or EMA.
  • Internal R&D: The most reliable path is to generate your own data through a structured internal research program, following the principles of SOPs [3].

References

Salclobuzate sodium storage and handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

For accurate identification and handling, the core properties of Salclobuzate Sodium are summarized in the table below.

Property Details
IUPAC Name Sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate [1]
CAS Registry Number 387825-07-2 [2] [1] [3]
Molecular Formula C11H11ClNNaO4 [2] [1]
Molar Mass 279.65 g/mol [2]
Synonyms SNAC (Note: This is a common synonym for the closely related compound Salcaprozate sodium; use caution in differentiation) [4]
Efficacy Oral absorption promoter [2]

Inferred Storage & Handling Guidelines

In the absence of specific data for this compound, the following guidelines are inferred from general good manufacturing practices (GMP) for pharmaceuticals and hints from commercial sources [5] [4].

Aspect Recommended Guideline Rationale & Precautions
Temperature Long-term: 2°C - 8°C (refrigerated) [4]; General: 25°C ± 2°C [5] Refrigerated storage is suggested by a commercial supplier [4]. The general condition is a standard for long-term pharmaceutical stability [5].
Moisture Store in a sealed container away from moisture [4]. The salt form and functional groups suggest potential sensitivity to hydrolysis. Using a desiccant is advisable.
Handling Use personal protective equipment (PPE). Handle in a well-ventilated fume hood. Standard safe laboratory practices apply in the absence of specific toxicity data.

The following decision diagram outlines the logic for selecting storage conditions based on the available information and general principles.

Figure 1: Storage Condition Decision Workflow Start Start: Assess This compound Storage Q_Data Is specific stability data available from the supplier? Start->Q_Data A_Data_Yes Follow supplier's recommended conditions Q_Data->A_Data_Yes Yes A_Data_No Apply precautionary principle and general GMP rules Q_Data->A_Data_No No Final Document Conditions and Monitor Stock A_Data_Yes->Final Q_Sensitive Is the compound known to be moisture-sensitive? A_Data_No->Q_Sensitive A_Sensitive_Yes Use sealed container with desiccant Q_Sensitive->A_Sensitive_Yes Likely A_Sensitive_No Ensure container is properly sealed Q_Sensitive->A_Sensitive_No Unknown Temp Select Storage Temperature: Prefer 2°C - 8°C if feasible. Otherwise, use standard 25°C. A_Sensitive_Yes->Temp A_Sensitive_No->Temp Temp->Final

Frequently Asked Questions & Troubleshooting

Here are some anticipated FAQs and troubleshooting guides based on common laboratory scenarios.

Q1: The chemical seems to have clumped together. Has it degraded?

  • Assessment: Clumping often indicates exposure to moisture and absorption of water.
  • Action: The compound may still be usable. Carefully break up the clumps in a controlled environment. Perform analytical techniques like HPLC to confirm purity and identity before using it in critical experiments.

Q2: How should I prepare a stock solution of this compound?

  • Solvent: DMSO is a suitable solvent. A typical stock concentration is 50 mg/mL [4].
  • Handling: The solution is hygroscopic (absorbs water from the air). Use newly opened, anhydrous DMSO for preparation.
  • Storage: Aliquot the stock solution into sealed vials. Store at -20°C for one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles [4].

Q3: What is the difference between this compound and Salcaprozate Sodium (SNAC)?

  • Clarification: They are different compounds. While both are sodium salts and absorption promoters, they have different chemical structures.
    • This compound has a 4-carbon chain and a chlorine atom on the aromatic ring [1] [3].
    • Salcaprozate Sodium (SNAC) has an 8-carbon chain and no chlorine on the aromatic ring [4].
  • Implication: Their pharmacological profiles and stability data may differ. Always verify you are working with the correct compound.

Experimental Stability Protocol

Since specific data is unavailable, you may need to generate it. Below is a suggested protocol for conducting preliminary stability studies.

Objective: To determine the preliminary chemical and physical stability of this compound under various stress conditions.

Materials:

  • High-purity sample of this compound
  • Controlled temperature chambers (e.g., 4°C, 25°C, 40°C)
  • Desiccators and humidity chambers (e.g., 60% RH, 75% RH)
  • Amber and clear glass vials
  • Analytical equipment (HPLC with a UV detector)

Methodology:

  • Sample Preparation: Weigh approximately 50 mg of the compound into multiple vials. Leave some vials open or with punctured caps for solid-state stability, and prepare stock solutions for solution-state stability.
  • Stress Conditions: Expose the samples to the following conditions:
    • Thermal Stress: 40°C ± 2°C [5]
    • Humidity Stress: 75% ± 5% RH [5]
    • Hydrolytic Stress: Prepare solutions and store at different pH levels.
    • Oxidative Stress: Expose to 3% hydrogen peroxide.
    • Photostability: Expose solid and solution samples to both visible and UV light (ICH Q1B).
  • Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), analyze the samples by HPLC. Monitor for:
    • Assay: Reduction in the peak area of the parent compound.
    • Degradation Products: Appearance and increase of new peaks.

References

troubleshooting Salclobuzate sodium synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Salclobuzate Sodium

The table below summarizes the key identifiers for this compound from the search results.

Property Details
CAS Number 387825-07-2 [1]
Formula C₁₁H₁₁ClNO₄ • Na [1]
Molar Mass 279.65 g/mol [1]
IUPAC Name This compound (USAN) [1]
Efficacy/Therapeutic Use Oral absorption promoter [1]

A General Framework for Troubleshooting Synthesis Yield

Since specific protocols for this compound are not available, you can apply this general systematic approach to diagnose issues in your synthesis.

Low Synthesis Yield Low Synthesis Yield Reaction Conditions Reaction Conditions Low Synthesis Yield->Reaction Conditions Reagent Quality & Handling Reagent Quality & Handling Low Synthesis Yield->Reagent Quality & Handling Reaction Monitoring & Workup Reaction Monitoring & Workup Low Synthesis Yield->Reaction Monitoring & Workup Purification Purification Low Synthesis Yield->Purification A1: Optimize temperature A1: Optimize temperature Reaction Conditions->A1: Optimize temperature Too high/low A2: Control atmosphere A2: Control atmosphere Reaction Conditions->A2: Control atmosphere Moisture/O2 sensitive A3: Optimize time A3: Optimize time Reaction Conditions->A3: Optimize time Incomplete/Decomposition B1: Confirm reagent purity B1: Confirm reagent purity Reagent Quality & Handling->B1: Confirm reagent purity Impurities B2: Use anhydrous solvents B2: Use anhydrous solvents Reagent Quality & Handling->B2: Use anhydrous solvents Hydrolytic side reactions B3: Standardize base addition B3: Standardize base addition Reagent Quality & Handling->B3: Standardize base addition Stoichiometry/rate C1: Use TLC/HPLC C1: Use TLC/HPLC Reaction Monitoring & Workup->C1: Use TLC/HPLC Confirm reaction completion C2: Adjust quenching C2: Adjust quenching Reaction Monitoring & Workup->C2: Adjust quenching Product degradation C3: Optimize extraction C3: Optimize extraction Reaction Monitoring & Workup->C3: Optimize extraction Poor recovery D1: Optimize recrystallization D1: Optimize recrystallization Purification->D1: Optimize recrystallization Solvent system, temperature D2: Improve technique D2: Improve technique Purification->D2: Improve technique Product loss in mother liquor

Diagram: A logical workflow for troubleshooting low yield in chemical synthesis.

Common Problem Areas & Solutions

Based on the diagram, here are detailed actions you can take for each potential problem area:

  • Reaction Conditions: Many reactions are sensitive to temperature. Running the reaction at a temperature that is too high can lead to decomposition, while a temperature that is too low can stall the reaction. Furthermore, if the reaction or intermediates are air- or moisture-sensitive, exposure to the atmosphere will cause side reactions and lower yields. Ensure the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions where necessary [2] [3].
  • Reagent Quality and Handling: The purity of starting materials is critical. Always use reagents of the highest available purity. Pay close attention to the stoichiometry, especially the amount and concentration of the base used for the final neutralization step, as this can dramatically affect the reaction equilibrium and product precipitation [2] [3].
  • Reaction Monitoring and Workup: Implement analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track reaction progress accurately. This helps you determine the precise endpoint, preventing you from stopping the reaction too early or allowing the product to degrade over an extended period. The workup procedure is equally important; a quenching step that is too harsh or an inefficient extraction process can lead to significant product loss.
  • Purification and Isolation: Recrystallization is a common purification step. The choice of solvent system, the cooling rate, and the washing of crystals are all parameters that can be optimized to maximize recovery. Significant product can be lost if the recrystallization is not efficient or if the filtration technique is poor.

Suggestions for Finding Specific Information

To obtain the detailed synthesis protocol you need, I suggest the following:

  • Search Patent Databases: The full synthesis procedure for this compound is most likely disclosed in its original patent. Search major patent databases like Google Patents, USPTO, or Espacenet using the CAS Number (387825-07-2) or the compound name.
  • Consult Specialized Resources: Use university or institutional subscriptions to access detailed pharmaceutical science journals or chemical synthesis databases (e.g., SciFinder, Reaxys), which often contain explicit experimental procedures.
  • Refine Your Search Terms: Use specific phrases like "this compound synthesis patent" or "sodium 8-[(2-hydroxy-5-chlorobenzoyl)amino]octanoate preparation" in your searches.

References

Salclobuzate sodium compatibility with other excipients

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Drug-Excipient Compatibility Testing

Since specific data on Salclobuzate sodium is not available, the following guide outlines the established protocol to determine its compatibility with potential excipients experimentally. This process is critical for developing a stable and effective formulation [1] [2].

The workflow below outlines the key stages of this testing process.

G Start Start Compatibility Study P1 Pre-Study Profiling (pH-solubility/stability profile, degradation pathways, hygroscopicity) Start->P1 P2 Select Excipients (Based on dosage form and known incompatibilities) P1->P2 P3 Prepare Binary Mixtures (API + Excipient, 1:1 ratio) + 5% moisture sample P2->P3 P4 Store Under Stress Conditions (e.g., 40°C/75% RH, 50°C) P3->P4 P5 Analyze Samples at Intervals (HPLC, DSC, TLC, FT-IR) P4->P5 P6 Interpret Data P5->P6 P7 Identify Compatible Excipients P6->P7 P8 Proceed to Formulation Development P7->P8

Experimental Protocol for Compatibility Testing

Here is a detailed methodology for conducting the tests outlined in the workflow, based on standard practices in pharmaceutical pre-formulation [2].

Sample Preparation

  • Binary Mixtures: Prepare intimate 1:1 (w/w) mixtures of this compound with each selected excipient.
  • Controls: Prepare samples of the pure drug and each pure excipient as controls.
  • Moisture Stress: For each binary mixture, prepare a separate sample with 5% added moisture to assess hydrolytic degradation [2].

Storage Conditions

  • Store all samples and controls in sealed containers under accelerated stress conditions.
  • Typical Conditions: 40°C ± 2°C / 75% ± 5% Relative Humidity (RH) for 4-8 weeks [2].
  • Higher Stress: For less stable compounds, 50°C or 60°C may be used to accelerate reactions.
  • Sample at regular intervals (e.g., 0, 2, 4, 8 weeks).

Analytical Techniques for Detection

  • Chromatography (HPLC/LC-MS): The primary method for quantifying drug degradation and identifying degradation products [3] [2].
  • Thermal Methods (DSC): Used for initial screening. A shift or disappearance of the drug's melting endotherm in a mixture suggests interaction [2].
  • Spectroscopy (FT-IR): Can detect changes in functional groups, indicating chemical interactions like salt formation or complexation [1].
  • Physical Observation: Regularly check samples for physical changes like discoloration, caking, or liquefaction.
Common Drug-Excipient Incompatibilities to Guide Your Selection

When selecting excipients for this compound, be aware of these common chemical interactions. The table below summarizes potential risks based on the drug's functional groups, which you should identify for this compound.

Incompatibility Type Functional Groups at Risk Common Excipients of Concern Potential Outcome
Maillard Reaction [1] Primary amines Lactose, other reducing sugars Brown discoloration, formation of degradation products
Transacylation/ Ester Hydrolysis [1] Esters, amides, lactones Alkaline basic components Ester hydrolysis, ring opening of lactones
Acid-Base Reactions [1] Acidic or basic groups Buffering agents, alkaline fillers Salt formation, change in dissolution rate
Oxidation [1] Alcohols, phenols, sulfhydryls Peroxide-forming excipients (e.g., some polymers), metal ions Formation of aldehydes, ketones, or dimers
Physical Adsorption [2] N/A Magnesium stearate Reduced drug bioavailability due to adsorption

How to Proceed Without Specific Data

Given the lack of direct information on this compound, I suggest the following practical steps:

  • Deduce Reactivity: Carefully examine the chemical structure of this compound to identify reactive functional groups (e.g., esters, amines, acidic/basic sites) and use the table above to hypothesize which incompatibilities are most likely.
  • Conduct Binary Studies: The experimental framework provided is your most reliable path forward. The data you generate from these tests will be specific and actionable for your formulation development.
  • Consult Alternative Sources: You may find it useful to search patent databases or specialized pharmaceutical science journals for any existing formulations containing this compound.

References

A Framework for Investigating Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

To systematically address batch-to-b batch variability, your investigation should focus on two main areas: the Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that influence them during manufacturing.

The table below outlines potential CQAs, their impact, and relevant analytical techniques, drawing parallels from general pharmaceutical practices [1] [2] [3].

Critical Quality Attribute (CQA) Potential Impact of Variability Recommended Analytical Technique
Purity & Impurity Profile Affects drug safety and efficacy. Chromatography (HPLC, UPLC), spectroscopy.
Particle Size & Distribution Impacts dissolution rate, bioavailability, and processability (e.g., flow, compression). Laser light scattering, sieve analysis.
Crystalline Form (Polymorphism) Alters solubility, stability, and bioavailability. X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Residual Solvents & Moisture Content Influences chemical stability and shelf-life. Gas Chromatography (GC), Karl Fischer titration.
Rheological Properties Affects behavior in formulations (e.g., viscosity of solutions). Rheometry (especially for polymeric excipients or solutions) [2].

Proposed Experimental Protocols

Here are detailed methodologies for two key experiments that can help characterize and understand batch variability.

Protocol 1: Rheological Evaluation of Solutions

This protocol is adapted from a study on sodium alginate variability [2] and is crucial if Salclobuzate Sodium is used in a solution-based formulation.

  • 1. Objective: To determine the inter-batch variability in the rheological properties of this compound solutions.
  • 2. Materials:
    • Samples from multiple batches of this compound.
    • Appropriate solvent (e.g., water, buffer of specific pH).
    • Rheometer (e.g., cone-and-plate or parallel plate).
  • 3. Method:
    • Sample Preparation: Prepare solutions of this compound at concentrations relevant to its intended use (e.g., 1%, 2%, 3% w/w). Ensure consistent preparation and hydration time across all batches.
    • Steady Shear Measurements:
      • Load the sample onto the rheometer and equilibrate to the test temperature (e.g., 25°C).
      • Apply a shear rate range (e.g., 0.1 to 1000 s⁻¹) and measure the resulting viscosity.
      • Record the flow curve (viscosity vs. shear rate) and note if the solution exhibits Newtonian or shear-thinning behavior.
    • Oscillatory (Dynamic) Measurements:
      • For more concentrated, viscoelastic solutions, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a fixed strain within the linear viscoelastic region.
      • Record the storage modulus (G'), loss modulus (G"), and complex viscosity.
  • 4. Data Analysis: Compare the apparent viscosity at specific shear rates and the viscoelastic moduli across different batches. Significant differences indicate variability in molecular weight or structure [2].

The workflow for this rheological characterization is outlined below.

Start Start Rheological Evaluation Prep Prepare Solutions from Multiple Batches Start->Prep SteadyShear Steady Shear Test (Shear rate sweep) Prep->SteadyShear Oscillatory Oscillatory Test (Frequency sweep) Prep->Oscillatory DataVisc Record Viscosity Flow Curve SteadyShear->DataVisc DataModuli Record G' and G'' Moduli Oscillatory->DataModuli Compare Compare Data Across Batches DataVisc->Compare DataModuli->Compare End Report on Variability Compare->End

Protocol 2: Analytical Method Validation for Assay

This protocol follows a standard validation approach for a titration method [4], which can be adapted for the specific assay of this compound.

  • 1. Objective: To validate an analytical method for quantifying the active ingredient in this compound, ensuring it is suitable for detecting batch-to-batch differences.
  • 2. Method Parameters to Validate [4]:
    • Specificity: Confirm that the method can unequivocally assess the analyte in the presence of potential impurities or excipients.
    • Linearity & Range: Prepare standards at concentrations spanning 50% to 120% of the target concentration. The correlation coefficient (r) should be ≥ 0.99 [4].
    • Accuracy (Recovery): Spike a placebo with known amounts of the analyte at 80%, 100%, and 120% of the target level. The mean recovery should be between 98% and 102% [4].
    • Precision:
      • Method Precision: Analyze six independent samples from the same batch. The %RSD should be ≤ 2.0% [4].
      • Intermediate Precision: Repeat the method precision study on a different day, with a different analyst or equipment. The combined %RSD should be ≤ 2.0% [4].
  • 3. Acceptance Criteria: The method is considered validated if all the above parameters meet their pre-defined acceptance criteria.

Frequently Asked Questions (FAQs)

Q1: Our final drug product shows inconsistent performance. How can we determine if the variability originates from this compound? A1: Begin with a root cause analysis. Isolate the this compound from batches of the final product that perform well and those that do not. Characterize these isolated samples using the protocols above (e.g., purity, particle size, rheology). If significant differences are found in the raw material, the variability likely originates there. If not, the issue may lie in the manufacturing process of the final product [3].

Q2: We've identified variability in our raw material. How can we adjust our process to compensate? A2: Implement a Multivariate Data Analysis approach. By building a model that correlates the raw material properties (CQAs) with optimal process parameters (CPPs), you can create a "golden batch" model. For example, if one batch of this compound has a higher inherent viscosity, the model might instruct you to adjust mixing speed or time during the next manufacturing step to achieve the desired final product quality [3].

Q3: The pharmacopeial specifications for our excipient are met, but our product still has issues. Why? A3: Pharmacopeial specifications often focus on identity, purity, and safety, not necessarily on performance. A material can meet all compendial requirements yet have functional variations in molecular weight distribution, particle morphology, or rheological behavior that critically impact your specific formulation and process [2]. You must develop and monitor additional, more sensitive CQAs that are relevant to your product.

References

Salclobuzate sodium vs salcaprozate sodium SNAC

Author: Smolecule Technical Support Team. Date: February 2026

SNAC Overview and Experimental Data

Salcaprozate sodium (SNAC) is an intestinal permeation enhancer developed to facilitate the oral delivery of macromolecules [1] [2]. The table below summarizes key experimental findings from the search results.

Aspect Experimental Findings Experimental Models & Conditions
General Mechanism Increases passive transcellular permeation; thought to increase payload lipophilicity via non-covalent complexation [1]. N/A
Effect on Tight Junctions No significant effect on transepithelial electrical resistance (TEER) or paracellular flux, except at cytotoxic concentrations [3]. Caco-2 cell monolayers.
Cellular Effects (HCA) Induces detergent-like features: membrane fluidization and changes in intracellular parameters; less potent than sodium caprate (C10) [3]. Quantitative High Content Analysis (HCA) on Caco-2 cells.
Permeation Enhancement Increased Papp of octreotide by 1.5 to 3.4-fold (region-dependent); effect attenuated in simulated intestinal fluids [4]. Rat and human intestinal mucosae in Ussing chambers; 20-40 mM SNAC.
In Vitro Toxicity No toxicity (cell survival >90%) after 24h exposure up to 200 μg/mL [2]. Caco-2 cells, 24-hour exposure.

| In Vivo Toxicity (Rat) | Sprague-Dawley: Mortality at 2000 mg/kg/day for 13 weeks. Wistar: No mortality; NOAEL of 1000 mg/kg/day for 13 weeks [5]. | 13-week oral gavage studies. |

Key Experimental Protocols

For the data cited above, here are outlines of the core methodologies used in the research.

  • Ussing Chamber Experiments [4]: This technique is used to measure the transport of compounds across intact intestinal tissue. Intestinal mucosae from specific regions (e.g., colon, ileum) are mounted in chambers that separate the apical (luminal) and basolateral (serosal) sides. The test compound (e.g., octreotide) is added to the apical side with or without the permeation enhancer (SNAC). The Apparent Permeability Coefficient (Papp) is calculated based on the amount of compound that appears on the basolateral side over time. Simultaneously, Transepithelial Electrical Resistance (TEER) is monitored to assess the integrity of the tight junctions.
  • Transepithelial Electrical Resistance (TEER) and Paracellular Flux [3]: This is often performed using Caco-2 cell monolayers grown on permeable filters. The cells form a tight epithelial barrier. TEER is measured with a volt-ohm meter before and after exposure to the permeation enhancer. For paracellular flux, a marker molecule like FITC-dextran 4000 (FD4) is added to the apical compartment. Samples from the basolateral side are taken over time, and the fluorescence is measured to calculate the permeability of the marker, indicating the opening of tight junctions.
  • Quantitative High Content Analysis (HCA) [3]: This automated, imaging-based assay evaluates multiple cellular parameters simultaneously. Caco-2 cells are cultured in multi-well plates and treated with the test agents. After treatment, cells are stained with fluorescent dyes for various cellular components (e.g., nuclei, lysosomes, plasma membrane). An automated microscope captures images, and software analyzes features like cell number, nuclear size and intensity, lysosomal mass and pH, and plasma membrane integrity.
  • Subchronic Oral Toxicity Study [5]: This in vivo study assesses the safety of repeated dosing. Rats (e.g., Sprague-Dawley or Wistar strains) are administered SNAC daily via oral gavage for a set period (e.g., 13 weeks). Animals are monitored daily for mortality and clinical signs. At the end of the study, blood is collected for clinical pathology (e.g., electrolyte levels, globulins), and organs (e.g., liver, kidneys) are weighed and examined for histopathological changes.

Mechanism of Action Workflow

Based on the described mechanisms, the following diagram illustrates the proposed workflow of SNAC's action on intestinal epithelial cells.

Start SNAC in Intestinal Lumen MoA1 Surfactant Action: Membrane Fluidization Start->MoA1 MoA2 Non-covalent Complexation Start->MoA2 MoA3 Transcellular Passive Diffusion MoA1->MoA3 Potential role MoA2->MoA3 Increased lipophilicity Result Increased Macromolecule Absorption MoA3->Result

This diagram summarizes the primary mechanisms of action for SNAC as discussed in the literature [1].

Comparison Framework and Finding Missing Information

To complete your comparison guide for Salclobuzate Sodium versus SNAC, I suggest the following steps:

  • Refine Your Search: The term "Salclobuzate" may be a less common spelling or an alternative name. Try searching for its CAS Number, which is a unique identifier for chemical substances. This can help retrieve precise information.
  • Explore Specific Databases: Search specialized scientific databases like PubMed, Google Scholar, and SciFinder using both names. The key comparative data in the available revliterature often contrasts SNAC with Sodium Caprate (C10), not Salclobuzate [1] [3].
  • Contact Manufacturers: If this compound is a product from a specific company, directly contacting the manufacturer for technical data sheets or scientific dossiers can be the most reliable approach.

References

Salclobuzate sodium vs sodium caprate C10 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of SNAC and Sodium Caprate

The table below summarizes the core characteristics and comparative data for these two permeation enhancers.

Feature Salclobuzate Sodium (SNAC) Sodium Caprate (C10)
Chemical Name Salcaprozate sodium [1] Sodium caprate; Decanoic acid sodium salt [2]
Molecular Formula C11H11ClNO4 • Na [1] C10H19NaO2 [2]
Molecular Weight 279.65 g/mol [1] 194.25 g/mol [2]

| Primary Mechanism of Action | • Gastric-focused: Elevates local pH, induces monomeric form of peptide, inhibits pepsin [3] [4]. • Transcellular enhancement via non-covalent complexation [4]. | • Intestinal-focused: Opens tight junctions (paracellular) [4] [5]. • Transient membrane perturbation (transcellular) [4]. | | Key Experimental Findings | In a 2025 dog study, a C10-based tablet (with a pH modifier) showed a 57% increase in exposure vs. a benchmark SNAC formulation [3]. | In human clinical trials, C10-based formulations provided similar bioavailability to SNAC-based formulations [3]. | | Regulatory & Safety Profile | Generally Regarded as Safe (GRAS) status; FDA-approved in a medical food (Eligen Vitamin B12) [4]. | Food additive status in the US and EU; long history of use in humans; component of an approved rectal ampicillin suppository [4]. |

Detailed Efficacy and Experimental Data

The comparative performance of SNAC and C10 is context-dependent, influenced by factors like the specific peptide, formulation, and physiological conditions.

  • Recent Preclinical and Clinical Outcomes: A 2025 study directly compared C10 and SNAC in a challenging context. To improve the translatability of animal models, researchers used C10-based tablets with meglumine as a pH modifier to mitigate stomach acidity in dogs. In these studies, the lead C10 formulation demonstrated a 57% higher exposure of a PCSK9 inhibitor peptide compared to the benchmark SNAC formulation at 0.5 hours post-dosing [3]. However, this superior performance in animals did not fully translate to humans. The same study reported that in clinical trials, the C10 and SNAC-based formulations ultimately provided similar bioavailability [3]. This highlights the challenges in extrapolating animal study results to human efficacy.

  • Divergent Mechanisms of Action: The efficacy of each enhancer is tied to its distinct mechanism, which also dictates its primary site of action in the GI tract.

    • Sodium Caprate (C10) primarily acts in the small intestine to increase paracellular permeability. It reversibly opens tight junctions by causing the redistribution of key tight junction proteins, specifically reducing levels of tricellulin at tricellular contacts [5]. This creates a pathway for macromolecules to pass between cells [4] [5].
    • This compound (SNAC), particularly in the case of oral semaglutide, is understood to act mainly in the stomach. Its mechanism involves raising the local micro-pH, which protects the peptide from degradation by inhibiting pepsin and also promotes its absorption [4].

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the basis of these findings, here are the methodologies from the pivotal studies cited.

  • Protocol for In Vivo Efficacy in Large Animals: The 2025 study that compared C10 and SNAC in dogs used the following approach [3]:

    • Animal Pre-treatment: Dogs were pre-treated with an acid-reducing agent (pentagastrin) to create a human-like gastric pH environment, mitigating species difference.
    • Formulation: The C10-based immediate-release tablet contained the peptide drug (PCSK9 inhibitor), 200 mg of Sodium Caprate (C10), 60 mg of meglumine as a pH modifier, and 60 mg of sorbitol.
    • Dosing and Analysis: The SNAC-based tablet was used as a benchmark. The drug exposure (AUC) in plasma was measured and compared between the two formulations 0.5 hours after dosing.
  • Protocol for In Vitro Mechanism Elucidation: The 2013 study that detailed C10's action on tricellular tight junctions used this cellular methodology [5]:

    • Cell Culture: Used established human intestinal epithelial cell monolayers (HT-29/B6).
    • Treatment: Applied 10 mM Sodium Caprate to the cellular system.
    • Measurement Techniques:
      • Two-Path Impedance Spectroscopy: To differentiate and confirm that the reduction in transepithelial electrical resistance (TEER) was due to paracellular, not transcellular, effects.
      • Paracellular Flux Assays: Used fluorescent markers of different molecular weights (Fluorescein, 330 Da; FITC-dextran, 4 and 10 kDa) to quantify the increase in paracellular permeability.
      • Confocal Microscopy and Western Blot: To visualize the redistribution of tricellulin and claudin-5 proteins and confirm that the effect was not due to altered protein expression levels.

Mechanisms of Action Workflow

The following diagram visualizes the primary mechanisms of action for both permeation enhancers, illustrating their distinct pathways and sites of activity.

cluster_stomach Stomach (Primary SNAC Site) cluster_intestine Small Intestine (Primary C10 Site) cluster_paracellular Paracellular (Major) Start Oral Administration Stomach Environment Stomach Environment Start->Stomach Environment SNAC SNAC Stomach Environment->SNAC Releases SNAC Intestinal Environment Intestinal Environment Stomach Environment->Intestinal Environment Gastric Emptying Elevated Local pH Elevated Local pH SNAC->Elevated Local pH Inhibits Pepsin Inhibits Pepsin Elevated Local pH->Inhibits Pepsin Peptide Monomer Formation Peptide Monomer Formation Elevated Local pH->Peptide Monomer Formation Enhanced Gastric Absorption Enhanced Gastric Absorption Inhibits Pepsin->Enhanced Gastric Absorption Peptide Monomer Formation->Enhanced Gastric Absorption Systemic Circulation Systemic Circulation Enhanced Gastric Absorption->Systemic Circulation C10 C10 Intestinal Environment->C10 Releases C10 Paracellular Pathway Paracellular Pathway C10->Paracellular Pathway Transcellular Pathway Transcellular Pathway C10->Transcellular Pathway Tight Junction Opening Tight Junction Opening Paracellular Pathway->Tight Junction Opening Transient Membrane Effects Transient Membrane Effects Transcellular Pathway->Transient Membrane Effects Redistribution of Tricellulin Redistribution of Tricellulin Tight Junction Opening->Redistribution of Tricellulin Macromolecule Permeation Macromolecule Permeation Redistribution of Tricellulin->Macromolecule Permeation Macromolecule Permeation->Systemic Circulation Transient Membrane Effects->Macromolecule Permeation

Key Considerations for Researchers

When selecting between these permeation enhancers for a drug development program, consider the following:

  • No Clear Scientific Superiority: A 2019 review concluded that there are no obvious scientific reasons to prefer SNAC over C10 for orally delivering a poorly permeable macromolecule. The decision often comes down to formulation, manufacturing, and commercial factors [4].
  • pH Dependency is Critical: The activity of C10 is highly dependent on the local pH. It is ionized and active in the small intestine (pH > pKa) but non-ionized and inactive in the stomach (low pH) [4]. This necessitates formulations that protect it from the stomach, such as enteric coating, or the use of pH modifiers like meglumine [3]. SNAC's activity, in contrast, appears to be leveraged in the stomach itself.
  • Focus on Highly Potent Molecules: Both technologies typically enable only single-digit, highly variable increases in oral bioavailability [4]. Therefore, they are best suited for highly potent, stable macromolecules with a long plasma half-life and a wide therapeutic index.

References

validation of Salclobuzate sodium analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Analytical Method Validation

For a novel active substance like Salclobuzate Sodium, a full validation is required. The table below outlines the standard validation characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH) and the experiments typically performed to evaluate them [1].

Validation Characteristic Experimental Procedure & Objective
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities, excipients, or degradation products. Techniques like spiking studies and forced degradation (e.g., exposure to heat, light, acid, base, oxidation) are used.
Accuracy/Recovery Determine the closeness of the test results to the true value. Typically assessed by spiking the analyte at multiple levels (e.g., 50%, 100%, 150% of the target concentration) into a placebo and calculating the percentage recovery.

| Precision

  • Repeatability
  • Intermediate Precision | Evaluate the closeness of agreement between a series of measurements.
  • Inject multiple preparations (e.g., n=6) of a single homogeneous sample by one analyst in one day.
  • Perform the repeatability experiment on different days, with different analysts, or different equipment to demonstrate reproducibility. | | Linearity & Range | Demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte. Prepare and analyze a series of standard solutions across a specified range (e.g., 50-150% of the target concentration). | | Quantitation Limit (LOQ) | Determine the lowest amount of analyte that can be quantified with acceptable accuracy and precision. Often determined from a signal-to-noise ratio of 10:1 or by establishing the lowest level validated for accuracy and precision. | | Detection Limit (LOD) | Determine the lowest amount of analyte that can be detected, but not necessarily quantified. Often determined from a signal-to-noise ratio of 3:1. | | Robustness | Demonstrate the reliability of an analysis when small, deliberate changes are made to method parameters (e.g., pH of mobile phase, flow rate, column temperature, wavelength). |

The experimental workflow for establishing these parameters often follows a logical sequence, which can be visualized as follows:

G Start Method Development Specificity 1. Specificity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy Linearity->Accuracy Precision 4. Precision Accuracy->Precision LOD_LOQ 5. LOD & LOQ Precision->LOD_LOQ Robustness 6. Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

How to Locate Specific Information

Since the specific data for this compound is not in the public domain, here are targeted strategies to find it:

  • Search Regulatory Documents: The most reliable source for validated analytical methods is official regulatory filings.

    • Search the FDA's Drugs@FDA database and the European Medicines Agency (EMA) website for any public assessment reports on this compound. These documents sometimes detail the analytical methods used.
    • Check the USP (United States Pharmacopeia) or BP (British Pharmacopeia). If a monograph for this compound exists, it will contain a legally recognized analytical procedure.
  • Refine Scientific Literature Search: Use more specialized academic databases.

    • Perform a targeted search on Google Scholar, PubMed, and SciFinder using terms like "this compound HPLC method", "this compound assay validation", or "stability indicating method for this compound".
    • Look for the original patent documents for this compound. Patents often include detailed experimental sections with examples of analytical methods.

References

A Framework for Cost-Effectiveness Analysis in Health Interventions

Author: Smolecule Technical Support Team. Date: February 2026

Although not about salclobuzate sodium, the methodologies from these studies on population-level sodium reduction provide a clear blueprint for the components of a robust cost-effectiveness analysis.

The table below summarizes the key elements from two relevant studies:

Study Focus Analytical Model & Perspective Intervention Scenarios Key Cost & Outcome Measures Main Findings

| CDC's Sodium Reduction in Communities Program (SRCP) [1] | - Model: Prevention Impact Simulation Model (PRISM)

  • Perspective: Public health program implementation | Sustained implementation of community-level sodium reduction strategies through 2025 and 2040 [1] | - Costs: Program implementation
  • Outcomes: Medical cost savings, Quality-Adjusted Life Years (QALYs) gained [1] | The program was cost-saving; reduction in medical costs was greater than implementation costs [1]. | | FDA Voluntary Sodium Reformulation Targets [2] | - Model: US IMPACT Food Policy Model (microsimulation)
  • Perspective: Societal (including government, industry, and healthcare costs) [2] | 1. Optimal: 100% compliance with 10-year targets
  • Modest: 50% compliance
  • Pessimistic: Compliance only with 2-year targets [2] | - Costs: Government administration, industry reformulation, healthcare, productivity
  • Outcomes: CVD cases prevented/disappointed, QALYs gained [2] | The optimal scenario could prevent ~450,000 CVD cases, gain 2.1 million QALYs, and save ~$41 billion over 20 years [2]. |

Proposed Experimental Workflow for a Novel Compound

For a new compound like this compound, a cost-effectiveness analysis would typically follow a structured pathway that integrates clinical trial data with economic modeling. The diagram below outlines this proposed workflow.

Proposed Cost Effectiveness Analysis Workflow cluster_input Data Inputs cluster_model Analysis Phase cluster_output Results Start Start: Define Analysis Scope & Perspective InputData Input Data Collection Start->InputData Modeling Economic Modeling InputData->Modeling Clinical Clinical Trial Data (Efficacy, Safety) InputData->Clinical Cost Cost Data (Drug price, Healthcare utilization) InputData->Cost Comparators Comparator Data (Standard of care) InputData->Comparators Output Cost-Effectiveness Output Modeling->Output ModelType Select Model Type (e.g., Markov, Microsimulation) Modeling->ModelType Params Calculate Input Parameters Modeling->Params Run Run Model Simulation (Base-case, Sensitivity) Modeling->Run ICER Incremental Cost- Effectiveness Ratio (ICER) Output->ICER Scenario Scenario & Sensitivity Analysis Results Output->Scenario Clinical->Params Cost->Params Comparators->Params ModelType->Run Params->Run Run->ICER Run->Scenario

How to Proceed with Your Analysis

Given the lack of existing data on this compound, here are steps you can take to build this analysis:

  • Conduct or Source Clinical Data: The foundation of any cost-effectiveness model is robust clinical data on the drug's efficacy, safety, and tolerability compared to a relevant alternative.
  • Gather Cost Data: Collect accurate information on the expected drug price, costs of administration, monitoring, and costs associated with managing side effects and disease outcomes.
  • Apply a Health Economic Model: Use an established model type, such as a Markov model or microsimulation, to synthesize the clinical and cost data over a long-term time horizon, as shown in the referenced studies [1] [2].
  • Perform Sensitivity Analyses: Test the robustness of your results by varying key assumptions and input parameters to see how they affect the final cost-effectiveness ratio.

References

Salclobuzate sodium performance vs other permeation enhancers

Author: Smolecule Technical Support Team. Date: February 2026

SNAC vs. C10: A Quantitative Comparison

The table below summarizes the key performance characteristics of SNAC and C10 based on experimental data, primarily from studies on Caco-2 cell monolayers [1] [2].

Parameter Salcaprozate Sodium (SNAC) Sodium Caprate (C10)
Primary Mechanism of Action Predominantly transcellular pathway via membrane fluidization; surfactant-like properties [1] [2]. Paracellular pathway via tight junction (TJ) opening; surfactant-like and TJ-opening effects [1] [2].
Effect on Transepithelial Electrical Resistance (TEER) No significant effect except at cytotoxic concentrations [1]. Reversibly reduces TEER at 8.5 mM [1].
Effect on Paracellular Permeability No increase in paracellular flux (e.g., of FITC-4000) [1]. Significantly increases paracellular flux (e.g., of FITC-4000) [1].
Impact on Tight Junction (TJ) Proteins Minor effect; only alters localization of claudin-5 [1]. Major effect; induces reorganization of multiple TJ proteins [1].
Cytotoxicity Profile Less potent in inducing sub-lethal cellular changes (e.g., lysosomal, nuclear) [1]. Requires high concentrations to cause end-point toxicology changes in vitro [1].
Clinical Status & Regulatory Notes Generally Regarded As Safe (GRAS) status; FDA-approved in a medical food (Eligen B12) [2]. Food additive status in the US and EU; long history of use in humans [2].
Reported Clinical Bioavailability Enhancement Single-digit, highly variable increases in human trials [2]. Single-digit, highly variable increases in human trials [2].

Mechanisms of Action and Experimental Evidence

Proposed Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which SNAC and C10 enhance permeability, based on the experimental findings.

1. SNAC: Primary Transcellular Mechanism

SNAC_Mechanism SNAC Enhances Transcellular Permeation cluster_enterocyte Enterocyte SNAC SNAC Membrane Plasma Membrane SNAC->Membrane 1. Increases Fluidity Macromolecule Macromolecule Membrane->Macromolecule 2. Passive Transcellular Uptake Basolateral Macromolecule->Basolateral 3. Basolateral Release Blood Blood Circulation Lumen Intestinal Lumen

2. C10: Combined Paracellular and Transcellular Mechanisms

C10_Mechanism C10 Opens Tight Junctions and Perturbs Membranes cluster_epithelium Intestinal Epithelium C10 C10 TJ Tight Junction Protein Complex C10->TJ 1. Reorganizes Proteins Transcellular Transcellular Route C10->Transcellular 3. Membrane Perturbation Paracellular Paracellular Route TJ->Paracellular 2. Creates Pores Blood Blood Circulation Lumen Intestinal Lumen

Supporting Experimental Data
  • Transepithelial Electrical Resistance (TEER) and Permeability: Caco-2 cell monolayers are used as a model of the intestinal epithelium. TEER is measured to quantify the integrity of the tight junctions. A reduction in TEER correlates with increased permeability. The paracellular permeability is directly assessed by measuring the flux of markers like FITC-dextran 4000 (FD4) or lactulose from the apical to the basolateral side of the monolayer [1] [3]. C10 (8.5 mM) reversibly reduced TEER and increased FD4 permeability, while SNAC had no significant effect on either parameter at non-cytotoxic concentrations [1].
  • Immunohistochemistry for Tight Junction Proteins: After treatment with permeation enhancers, Caco-2 monolayers are fixed and stained with fluorescent antibodies against specific tight junction proteins (e.g., occludin, ZO-1, claudins). The localization and organization of these proteins are then examined using fluorescence microscopy. C10 exposure induced reorganization of multiple TJ proteins, whereas SNAC only affected the localization of claudin-5 [1].
  • High Content Analysis (HCA) for Cytotoxicity: This quantitative, multi-parameter assay evaluates sub-lethal cellular changes. Cells are stained with fluorescent probes for various organelles (nucleus, lysosomes, plasma membrane) and imaged with an automated microscope. Computational analysis then quantifies changes in features like nuclear size, lysosomal mass, and membrane integrity. Both SNAC and C10 showed detergent-like features, but SNAC was less potent at inducing these sub-lethal changes [1].

Formulation and Clinical Considerations

For researchers, the choice between SNAC and C10 extends beyond pure efficacy.

  • Formulation and Commercial Factors: The search results indicate that there are "no obvious scientific reasons to prefer SNAC over C10" for delivering poorly permeable macromolecules. Therefore, the decision often hinges on formulation, manufacturing, and commercial considerations [2]. SNAC's pH-elevating effect in the stomach, which protects certain payloads like semaglutide from pepsin degradation, is one such formulation-specific advantage [2].
  • Clinical Safety and Variability: Both enhancers have established safety profiles, though their long-term effects beyond six months are not yet fully assessed [2]. It is crucial to note that while in vitro models are invaluable for elucidating mechanisms, they tend to overestimate the toxicology of these agents compared to the dynamic environment of the human intestine [1]. In clinical trials, tablets containing these PEs have consistently shown single-digit and highly variable increases in oral bioavailability [2]. This underscores the challenge of translating in vitro performance to human efficacy.

Future Perspectives and Alternatives

While SNAC and C10 are the most advanced, other permeation enhancers are under investigation. Sodium Glycodeoxycholate (GDC), a bile salt, has been shown to reversibly decrease TEER and increase paracellular permeability in Caco-2/HT29-MTX co-cultures without cytotoxicity, potentially offering another model for reversible barrier modulation [3].

References

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Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.0274298 g/mol

Monoisotopic Mass

279.0274298 g/mol

Heavy Atom Count

18

UNII

7V49F22020

Dates

Last modified: 11-21-2023

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